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molecular formula C22H20N2O4 B8344263 Dimethyl 2,5-dianilinobenzene-1,4-dicarboxylate CAS No. 14297-60-0

Dimethyl 2,5-dianilinobenzene-1,4-dicarboxylate

Cat. No. B8344263
M. Wt: 376.4 g/mol
InChI Key: KFSVVYLLDJYPHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05817817

Procedure details

Example 13 was repeated except that the 2,5-di(p-chloroanilino)-3,6-dihydroterephthalic acid dimethyl ester used in Example 13 was replaced with 7.56 parts of 2,5-dianilino-3,6-dihydroterephthalic acid dimethyl ester, to give 6.88 parts (98.9% of the theoretical yield) of 2,5-dianilinoterephthalic acid dimethyl ester.

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:30])[C:4]1[CH2:13][C:12]([NH:14][C:15]2[CH:20]=[CH:19][C:18](Cl)=[CH:17][CH:16]=2)=[C:7]([C:8]([O:10][CH3:11])=[O:9])[CH2:6][C:5]=1[NH:22][C:23]1[CH:28]=[CH:27][C:26](Cl)=[CH:25][CH:24]=1.COC(=O)C1CC(NC2C=CC=CC=2)=C(C(OC)=O)CC=1NC1C=CC=CC=1>>[CH3:11][O:10][C:8](=[O:9])[C:7]1[CH:6]=[C:5]([NH:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[C:4]([C:3]([O:2][CH3:1])=[O:30])=[CH:13][C:12]=1[NH:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=C(CC(C(=O)OC)=C(C1)NC1=CC=C(C=C1)Cl)NC1=CC=C(C=C1)Cl)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=C(CC(C(=O)OC)=C(C1)NC1=CC=CC=C1)NC1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give 6.88 parts (98.9% of the

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=C(C(=O)OC)C(=C1)NC1=CC=CC=C1)NC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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